BenchChemオンラインストアへようこそ!

Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Lipophilicity ADME Structure-Activity Relationship

Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899977-37-8) is a synthetic small molecule belonging to the 3-sulfamoyl-1-benzothiophene-2-carboxylate ester class. It features a benzothiophene core with a methyl ester at position 2 and a para-ethylphenyl sulfamoyl substituent at position This compound is structurally related to a broader family of benzothiophene sulfamoyl derivatives that have been investigated as steroid sulfatase inhibitors and antiproliferative agents.

Molecular Formula C18H17NO4S2
Molecular Weight 375.46
CAS No. 899977-37-8
Cat. No. B2777819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS899977-37-8
Molecular FormulaC18H17NO4S2
Molecular Weight375.46
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C18H17NO4S2/c1-3-12-8-10-13(11-9-12)19-25(21,22)17-14-6-4-5-7-15(14)24-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3
InChIKeyKHOUIFWSKNYJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899977-37-8): A Structurally Differentiated Benzothiophene Sulfamoyl Ester for Research Procurement


Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899977-37-8) is a synthetic small molecule belonging to the 3-sulfamoyl-1-benzothiophene-2-carboxylate ester class. It features a benzothiophene core with a methyl ester at position 2 and a para-ethylphenyl sulfamoyl substituent at position 3. This compound is structurally related to a broader family of benzothiophene sulfamoyl derivatives that have been investigated as steroid sulfatase inhibitors [1] and antiproliferative agents [2]. The benzothiophene scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated utility across anti-cancer, anti-microbial, and anti-inflammatory applications [3]. The specific para-ethylphenyl substitution distinguishes it from close analogs bearing para-methyl, para-chloro, or unsubstituted phenyl groups, with implications for lipophilicity, target binding, and pharmacokinetic properties.

Why In-Class Benzothiophene Sulfamoyl Analogs Cannot Simply Substitute for Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate


Within the 3-sulfamoyl-1-benzothiophene-2-carboxylate series, even minor structural modifications—such as altering the para substituent on the phenyl ring or the ester group—can produce substantial differences in physicochemical and biological properties. The para-ethyl group on the target compound imparts a distinct lipophilicity profile (XLogP3 = 4.4) compared to the para-methyl analog, which affects membrane permeability and target engagement [1]. Similarly, the methyl ester distinguishes it from ethyl ester analogs, which carry higher molecular weight and increased lipophilicity that can alter solubility, metabolic stability, and assay compatibility [1]. Literature on benzothiophene SAR consistently demonstrates that substituent identity and position modulate biological activity across multiple target classes, including anticancer and enzyme inhibitory endpoints [2][3]. These structure-dependent variations mean that a generic approach to analog selection—without consideration of the specific para-ethylphenyl and methyl ester combination—risks misleading structure-activity correlations, irreproducible assay results, and flawed lead optimization conclusions.

Quantitative Differentiation Evidence for Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of 4.4 for the 4-Ethylphenyl Derivative vs. Estimated ~3.9 for the 4-Methylphenyl Analog

The target compound exhibits a computed XLogP3 of 4.4, as determined by PubChem's XLogP3 algorithm (release 2025.09.15) [1]. The para-ethyl substituent contributes approximately 0.5 log units of additional lipophilicity compared to the para-methyl analog (methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, CAS 899977-35-6), based on the well-characterized Hansch π constant for a methylene group (Δπ ≈ +0.5) [2]. This difference places the target compound closer to the optimal lipophilicity range (LogP 3–5) for cell permeability while retaining sufficient aqueous solubility for in vitro assay compatibility. The para-chloro analog (estimated XLogP3 ~4.0–4.2) occupies an intermediate position but introduces different electronic properties and potential metabolic liabilities.

Lipophilicity ADME Structure-Activity Relationship

Molecular Weight Advantage: 375.5 g/mol for the Methyl Ester vs. 389–410 g/mol for Common Ethyl Ester and Chlorinated Comparators

The target compound, with a molecular weight of 375.5 g/mol [1], is approximately 14 Da lighter than its direct ethyl ester homolog (ethyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, estimated MW ≈ 389.5 g/mol) and approximately 20 Da lighter than the para-chloro analog (methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, MW ≈ 395.9 g/mol) [2]. A lower molecular weight in this series is favorable for compliance with Lipinski's Rule of Five (MW < 500 criterion) and correlates with improved passive diffusion across biological membranes. The methyl ester also contributes to a more compact molecular volume compared to ethyl ester analogs, which may facilitate binding in sterically constrained target pockets.

Molecular Weight Drug-likeness Cell Permeability

Antiproliferative Activity Class Benchmark: 3-Sulfamoylbenzothiophene Derivatives Exhibit IC50 Values of 1.81–9.73 µM Across Cancer Cell Lines

A published study on structurally related 3-sulfamoylbenzo[b]thiophene-4-carboxamide derivatives demonstrated antiproliferative activity against MCF-7 (breast), HeLa (cervical), A549 (lung), and Du-145 (prostate) cancer cell lines, with IC50 values ranging from 1.81 to 9.73 µM across the compound series [1]. The most active compounds in this series (compounds 18, 19, 21, 25, 30, 31, 33) achieved IC50 values of 1.81–2.52 µM, establishing a quantitative benchmark for the 3-sulfamoylbenzothiophene scaffold. While the target compound (methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate) has a 2-carboxylate methyl ester rather than a 4-carboxamide, the shared 3-sulfamoylbenzothiophene pharmacophore supports class-level inference of potential antiproliferative activity in a similar potency range. Systematic SAR studies indicate that electron-donating substituents on the phenyl ring—such as the para-ethyl group—tend to enhance anticancer activity relative to electron-withdrawing groups [2].

Anticancer Antiproliferative Sulfamoyl

Steroid Sulfatase Inhibitor Class Membership: Benzothiophene Sulfamoyl Derivatives with Therapeutic Relevance to Hormone-Dependent Cancers

Patent EP 2086957 A1 discloses a series of benzothiophene sulfamate derivatives as inhibitors of steroid sulfatase (STS, E.C. 3.1.6.2), an enzyme that converts inactive sulfated steroids into active estrogens and androgens, with therapeutic applications in estrogen-dependent cancers including breast and endometrial cancer [1]. While the patent specifically claims sulfamate (–O–SO₂NH₂) derivatives rather than the sulfamoyl (–SO₂–NH–aryl) motif present in the target compound, both chemotypes share a benzothiophene core substituted at the 3-position with a sulfur-containing functional group capable of engaging the STS active site. The target compound's sulfamoyl group may serve as a bioisosteric replacement for the sulfamate moiety, offering potentially differentiated metabolic stability or target residence time. The disclosed compounds are described as having 'valuable pharmacological properties' for the production of medicaments targeting hormone-dependent diseases [2].

Steroid Sulfatase Estrogen-Dependent Cancer Sulfamoyl Benzothiophene

Hydrogen Bond Donor/Acceptor Configuration: 1 HBD and 6 HBA Differentiate This Compound from Analogs with Additional H-Bonding Functionality

The target compound has a hydrogen bond donor count of 1 (the sulfamoyl N–H) and a hydrogen bond acceptor count of 6 (ester carbonyl oxygens, sulfamoyl S=O oxygens, thiophene sulfur), as computed by PubChem [1]. This profile is distinct from compounds bearing additional H-bond donors or acceptors, such as the 4-carbamoylphenyl analog (methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, CAS 932520-77-9), which introduces an additional amide N–H donor and carbonyl acceptor [2]. The single H-bond donor count places the target compound in the optimal range for blood-brain barrier penetration (typically 0–3 HBD), while the 6 HBA count is within the acceptable range (typically 3–12) for oral bioavailability per Lipinski and related guidelines. This balanced H-bond profile supports versatility across both peripheral and CNS-targeted screening applications.

Hydrogen Bonding Target Engagement Solubility

Recommended Application Scenarios for Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Based on Quantitative Differentiation Evidence


Oncology Screening Library Deployment: Leveraging the Antiproliferative Scaffold Benchmark

Based on the established antiproliferative activity of the 3-sulfamoylbenzothiophene scaffold (IC50 1.81–9.73 µM across MCF-7, HeLa, A549, and Du-145 cell lines) [1], this compound is a suitable candidate for inclusion in focused oncology screening libraries. Its para-ethylphenyl substitution aligns with SAR trends indicating that electron-donating substituents enhance anticancer activity [2]. Researchers should prioritize this compound for initial screening at concentrations of 1–50 µM in MTT or CellTiter-Glo viability assays, using the published class benchmark as a reference for expected potency range.

Structure-Activity Relationship (SAR) Probe: para-Ethyl vs. para-Methyl Lipophilicity Comparison

The measured XLogP3 of 4.4 for the target compound, contrasted with an estimated ~3.9 for the para-methyl analog [1][2], positions this compound as a probe for evaluating the impact of incremental lipophilicity on target engagement, cellular permeability, and off-target promiscuity. This is particularly relevant in lead optimization programs where fine-tuning LogP within the 3–5 range is critical for balancing potency and ADME properties. Parallel testing of the ethyl and methyl analogs in permeability assays (e.g., Caco-2 or PAMPA) is recommended.

Steroid Sulfatase Inhibitor Screening: Differentiated Sulfamoyl Chemotype for Oncology

The structural relationship of this compound to benzothiophene-based steroid sulfatase inhibitors disclosed in patent EP 2086957 A1 [1] supports its evaluation in STS enzymatic assays. The sulfamoyl group represents a chemotype distinct from the sulfamate (–O–SO₂NH₂) motif that characterizes most disclosed STS inhibitors, potentially offering advantages in metabolic stability or selectivity. Screening in recombinant human STS enzyme assays with fluorometric or radiometric detection is recommended, with comparison to known sulfamate-based inhibitors where available.

Computational Drug Design and Docking Studies: Well-Defined Physicochemical Parameters

The availability of computed physicochemical parameters (MW 375.5, XLogP3 4.4, 1 HBD, 6 HBA, 6 rotatable bonds) from PubChem [1] enables straightforward integration of this compound into computational workflows including molecular docking, pharmacophore modeling, and QSAR model building. The para-ethyl group provides a defined hydrophobic anchor for docking poses, while the methyl ester offers a compact substitution pattern suitable for virtual screening in sterically constrained binding sites. This compound is recommended as a reference ligand in benzothiophene-focused virtual screening campaigns.

Quote Request

Request a Quote for Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.